molecular formula C7H7BrFN B1276728 4-Bromo-2-fluoro-5-methylaniline CAS No. 418762-26-2

4-Bromo-2-fluoro-5-methylaniline

Cat. No. B1276728
M. Wt: 204.04 g/mol
InChI Key: NBRIVALIHOZFTH-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-fluoro-5-methylaniline is a derivative of aniline, a molecule that is part of a broader class of compounds known as aromatic amines. These compounds are characterized by the presence of an amino group attached to an aromatic ring that is substituted with various halogens and alkyl groups. The specific substitutions on the aromatic ring in this case are a bromine atom, a fluorine atom, and a methyl group, which influence the chemical behavior and physical properties of the molecule.

Synthesis Analysis

The synthesis of halogenated anilines typically involves the substitution of hydrogen atoms on an aromatic ring with halogen atoms through a halogenation reaction. For instance, the synthesis of 4-bromo-2-fluoroaniline, a related compound, can be achieved by bromination of 2-fluoroaniline . The synthesis of complex molecules like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, starting from simpler molecules such as pyridin-4-ol and 4-bromo-2-fluoroaniline .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction and compared with DFT calculations . Similarly, the structural and electronic properties of a Schiff-base molecule with a 4-bromo-5-fluoro substitution pattern were investigated using DFT and spectroscopic methods .

Chemical Reactions Analysis

Halogenated anilines can participate in various chemical reactions due to the presence of reactive sites such as the amino group and the halogen atoms. These sites can undergo substitution reactions, coupling reactions, and can also influence the electronic properties of the molecule, affecting its reactivity. For example, the synthesis of 4-bromo-3-methylanisole involves a bromination reaction, which is a type of substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-5-methylaniline would be influenced by the presence of the substituents on the aromatic ring. The bromine and fluorine atoms are electronegative and would affect the electron distribution in the molecule, potentially impacting its boiling point, melting point, solubility, and stability. The methyl group would contribute to the molecule's hydrophobic character. The synthesis of related compounds like methyl 4-bromo-2-methoxybenzoate involves steps such as bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, which reflect the complexity of manipulating the physical and chemical properties of such molecules .

Scientific Research Applications

Metabolic Pathways and Transformation Products

The metabolism of related compounds such as 2-halogenated 4-methylanilines in rat liver microsomes has been studied, focusing on the identification of metabolites formed. This research shows the formation of metabolites from side-chain C-hydroxylation and N-hydroxylation, though aromatic ring hydroxylation is not a major reaction pathway. This study is relevant for understanding the metabolic processes and potential transformation products of 4-Bromo-2-fluoro-5-methylaniline (Boeren et al., 1992).

Reactions with Hemoglobin and Cytochrome

Research on the reactions of 4-halogeno-N,N-dimethylaniline-N-oxides, including brominated analogs, with hemoglobin and ferricytochrome c, offers insight into the transformation and interaction of these compounds with biological systems. Such studies can be pivotal in understanding the biochemical interactions and reactions of related compounds like 4-Bromo-2-fluoro-5-methylaniline (Renner, 2004).

Influence on SNAr Reactions

The influence of steric and electronic effects on the mechanism of SNAr reactions, particularly in dimethyl sulphoxide, has been investigated using halogenated compounds similar to 4-Bromo-2-fluoro-5-methylaniline. These studies offer valuable insights into how such substituents affect reaction mechanisms and rates, crucial for synthetic applications of 4-Bromo-2-fluoro-5-methylaniline (Onyido & Hirst, 1991).

Metabonomic Assessment of Toxicity

A metabonomic approach using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy has been applied to assess the toxicity of compounds like 2-fluoro-4-methylaniline in earthworms. This research helps understand the toxicological impacts of similar compounds, potentially including 4-Bromo-2-fluoro-5-methylaniline, on ecological systems (Bundy et al., 2002).

Synthesis and Chemical Transformations

Various synthetic methods and chemical transformations involving halogenated anilines, closely related to 4-Bromo-2-fluoro-5-methylaniline, have been developed. These include methodologies for synthesizing compounds like 4-Bromo-2-chlorotoluene, which provide insights into the synthetic utility of 4-Bromo-2-fluoro-5-methylaniline in organic synthesis (Xue Xu, 2006).

Non-Linear Optical Properties and Reactivity

The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reaction and exploration of their non-linear optical properties highlights the potential application of 4-Bromo-2-fluoro-5-methylaniline in material science (Rizwan et al., 2021).

Applications in Organic Chemistry and Drug Synthesis

Studies involving the synthesis of fluorobromobiphenyl compounds and other derivatives using halogenated anilines demonstrate the utility of 4-Bromo-2-fluoro-5-methylaniline in the synthesis of complex organic molecules and potential drug intermediates (Qiu et al., 2009).

Safety And Hazards

“4-Bromo-2-fluoro-5-methylaniline” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335. Precautionary statements include P261, P280, P305, P338, and P351 .

properties

IUPAC Name

4-bromo-2-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRIVALIHOZFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426940
Record name 4-Bromo-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-methylaniline

CAS RN

418762-26-2
Record name 4-Bromo-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 2-fluoro-5-metylaniline (6.75 g, 54 mmol) and CaCO3 (10 g, 100 mmol) in CH2Cl2 (1 L) and MeOH (400 mL) was added a solution of Benzyltrimethylammonium tribromide (22.3 g, 57 mmol) in CH2Cl2 (180 mL) and MeOH (70 mL). The solution was added dropwise and the mixture was stirred over night. The solution was a light orange/tan color. The mixture was filtered and the solvent was removed under reduced pressure. The resulting slurry was diluted with H2O (100 mL) and extracted with Et2O (3×200 mL). The mixture was purified by flash column chromatography (Hex:Et2O 2:1 to Et2O) to provide (9 g, 69.5% yield) the product as a white solid. 1H-NMR (DMSO-d6) δ 7.23 (d, J=10.8 Hz, 1H), 6.74 (d, J=10.8 Hz, 1H), 5.27 (s, 2H), 2.20 (s, 3H).
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
69.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Song, G Xu, MD Gaul, B Zhao, T Lu, R Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
A novel series of indazole/indole derivatives were discovered as glucagon receptor (GCGR) antagonists through scaffold hopping based on two literature leads: MK-0893 and LY-…
Number of citations: 15 www.sciencedirect.com

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